Product packaging for Theasaponin(Cat. No.:CAS No. 11055-93-9)

Theasaponin

Cat. No.: B077562
CAS No.: 11055-93-9
M. Wt: 1233.3 g/mol
InChI Key: BWPGKXYWPBQBPV-MWQJAWBESA-N
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Description

Theasaponin is a bioactive oleanane-type triterpenoid saponin primarily isolated from the seeds of Camellia sinensis and related species. This compound is of significant research interest due to its diverse pharmacological activities and unique mechanism of action. A key area of investigation is its potent surfactant properties, which allow it to interact with and permeabilize cell membranes, including those of fungi and bacteria, making it a valuable subject for antimicrobial and chemosensitization studies. In metabolic research, this compound has demonstrated the ability to inhibit key digestive enzymes such as pancreatic lipase, suggesting a potential role in managing lipid absorption and obesity. Furthermore, its anti-cancer properties are actively being explored, with studies indicating the induction of apoptosis and cell cycle arrest in various cancer cell lines. Researchers also utilize this compound to investigate its anti-inflammatory and antioxidant effects, mediated through the modulation of signaling pathways like NF-κB and MAPK. As a high-purity, well-characterized natural product, this compound serves as a critical tool for elucidating the biological functions of plant saponins and for developing novel therapeutic leads.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H92O27 B077562 Theasaponin CAS No. 11055-93-9

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50)42(41(73)43(83-53)48(74)75)82-51-40(72)38(70)37(69)30(19-60)80-51/h10-11,27-47,50-53,60-62,64-73H,12-23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPGKXYWPBQBPV-MWQJAWBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11055-93-9
Record name Theasaponine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011055939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Isolation and Purification Methodologies for Theasaponin and Its Congeners

Advanced Extraction Techniques for Theasaponin from Biological Matrices

The initial step in obtaining theasaponins involves their extraction from plant materials, most commonly the seed cake of Camellia oleifera or the leaves of Camellia sinensis. The choice of extraction method significantly impacts the efficiency and selectivity of the process.

Solvent-Based Extraction Approaches

Conventional solvent extraction remains a widely used method for the initial recovery of theasaponins. This approach leverages the solubility of saponins (B1172615) in various organic solvents.

Ethanol (B145695) and methanol are frequently employed, often in aqueous solutions, to extract theasaponins. The concentration of the alcohol can be optimized to maximize the yield. For instance, studies have shown that a 75%-85% ethanol solution can be effective for extraction. google.com The process typically involves heating the solvent with the plant material to increase solubility and extraction efficiency. One study determined the optimal conditions for tea saponin (B1150181) extraction from oil-tea camellia seeds to be a liquid-to-solid ratio of 6:1, an extraction temperature of 80°C, a pH of 9, and an extraction time of 6 hours, achieving an extraction rate of 94.66%. atlantis-press.comatlantis-press.com Another conventional method, heat reflux extraction, utilized 50% (v/v) ethanol at 80°C for 2 hours. researchgate.net

Water extraction is a simpler and more environmentally friendly alternative. nih.gov Hot water can effectively dissolve theasaponins. mdpi.com Research has indicated that optimal conditions for water extraction can include a liquid-solid ratio of 75 ml/g, an extraction time of 1 hour, and a temperature of 80°C, which resulted in a tea-leaf saponin yield of 12.19% ± 0.0030% from the Longjing 43 tea tree variety. nih.gov

Table 1: Comparison of Solvent-Based Extraction Methods for Theasaponins

Extraction Method Solvent Key Parameters Reported Yield/Efficiency Source
Solvent Extraction 75%-85% Ethanol Temperature: 40-50°C; Time: 1-1.5 hours; Solvent-to-material ratio: 3:1-4:1 13.93% - 14% google.com
Water Extraction Tap Water Temperature: 80°C; Time: 6 hours; Liquid-to-solid ratio: 6:1; pH: 9 94.66% (extraction rate) atlantis-press.comatlantis-press.com
Water Extraction Water Temperature: 80°C; Time: 1 hour; Liquid-to-solid ratio: 75 ml/g 12.19% ± 0.0030% nih.gov
Heat Reflux 50% (v/v) Ethanol Temperature: 80°C; Time: 2 hours - researchgate.net

Emerging Green Extraction Technologies

In recent years, there has been a significant shift towards more sustainable and efficient "green" extraction technologies. These methods often offer reduced solvent consumption, shorter extraction times, and improved yields compared to conventional techniques.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption, enhancing solvent penetration and mass transfer of the target compounds. mdpi.comnih.gov Optimal conditions for UAE of saponins from Hedera helix were found to be a temperature of 50°C, an ultrasound amplitude of 40%, an extraction time of 60 minutes, a plant material to solvent ratio of 1:20 (w:v), and 80% ethanol as the solvent. nih.govmdpi.com For Aralia taibaiensis, the optimal UAE parameters were an ethanol concentration of 73%, an ultrasound time of 34 minutes, a temperature of 61°C, and a solid-liquid ratio of 16 g/mL. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, leading to a rapid increase in temperature and internal pressure within the plant cells. This causes the cell walls to rupture and release their contents into the solvent. MAE has been shown to significantly reduce extraction time from hours to minutes and decrease the consumption of organic solvents. researchgate.net For tea saponin from oil-tea camellia seed cake, optimal MAE conditions were found to be a microwave power of 539 W, an extraction time of 7 minutes, a solid-liquid ratio of 1:50, and 60% ethanol, resulting in a yield of 18.56%. tea-science.com This represented a 14% increase in yield compared to conventional methods. researchgate.net

Supercritical Fluid Extraction (SFE) is an advanced technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. youtube.comsami-sabinsagroup.com Supercritical CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant matrix like a gas and dissolve theasaponins like a liquid. youtube.com This method is highly selective and results in a solvent-free extract, as the CO2 can be easily removed by depressurization. youtube.com The efficiency of SFE can be enhanced by using a co-solvent, such as ethanol. modares.ac.ir For saponins from Spina gleditsiae, optimal SFE conditions were a pressure of 35MPa, a temperature of 45°C, and an extraction time of 2.5 hours with 70% ethanol as an entrainment, yielding 0.975% saponins. semanticscholar.org

Deep Eutectic Solvents (DESs) represent a new class of green solvents that are gaining attention for the extraction of natural products. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that have a lower melting point than the individual components. A study on the extraction of tea saponins from Camellia oleifera seed meal found that a DES composed of choline chloride and methylurea was optimal. nih.gov This method resulted in a 27% higher yield compared to ethanol extraction, with a 50% reduction in extraction time. nih.gov Another study using a DES from hexanoic acid and triethanolamine reported a 15.65% and 9.47% increase in yield compared to water and ethanol extraction, respectively. nih.gov

Table 2: Overview of Green Extraction Technologies for Theasaponins

Technology Principle Key Parameters Reported Yield/Efficiency Source
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances cell wall disruption and mass transfer. Temperature: 61°C; Time: 34 min; Ethanol Conc.: 73%; Solid-liquid ratio: 16 g/mL Higher yield than HRE nih.gov
Microwave-Assisted Extraction (MAE) Microwave energy causes rapid heating and cell rupture. Microwave Power: 539 W; Time: 7 min; Ethanol Conc.: 60%; Solid-liquid ratio: 1:50 18.56% tea-science.com
Supercritical Fluid Extraction (SFE) Supercritical CO2 acts as a selective and easily removable solvent. Pressure: 35MPa; Temperature: 45°C; Time: 2.5h; Entrainment: 70% Ethanol 0.975% semanticscholar.org
Deep Eutectic Solvents (DES) Extraction Green solvents with tunable properties enhance extraction efficiency. Solvent: Choline chloride & methylurea 94.36 mg/g (27% > ethanol) nih.gov

Chromatographic Separation Strategies for this compound Purity Enhancement

Following extraction, the crude extract contains a complex mixture of theasaponins and other phytochemicals. Therefore, further purification is necessary to isolate individual this compound congeners and enhance their purity. Chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation and purification of theasaponins. researchgate.net The absence of a strong chromophore in most saponins can make UV detection challenging, often requiring detection at low wavelengths (200-210 nm). researchgate.netscielo.br However, HPLC coupled with detectors like Evaporative Light Scattering Detector (ELSD) has been successfully applied for the quantitative analysis of saponins. mdpi.com For instance, this compound E1 has been extracted and purified from green tea seed extract using HPLC. nih.gov Preparative HPLC is also utilized for the isolation of saponins in larger quantities. researchgate.net

Countercurrent Chromatography Techniques (e.g., High-Speed Countercurrent Chromatography)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample. nih.govresearchgate.net This makes it particularly suitable for the separation of natural products like saponins. nih.gov HSCCC has been successfully used to separate various steroidal and triterpenoid (B12794562) saponins. mdpi.comnih.gov The selection of a suitable two-phase solvent system is crucial for a successful separation. For the separation of steroid saponins from Dioscorea zingiberensis, a solvent system of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v) was employed. nih.gov

Adsorbent-Based Purification Systems (e.g., Porous Polymeric Adsorbents)

Adsorption chromatography using porous polymeric adsorbents, such as macroporous resins, is a widely used and scalable method for the purification of theasaponins from crude extracts. nih.gov These resins have a high surface area and can selectively adsorb saponins, which can then be eluted with a suitable solvent. nih.gov Different types of macroporous resins with varying polarities can be screened to find the most effective one for a particular separation. spkx.net.cn For example, AB-8 macroporous resin has been used to purify this compound, with the final product having a purity of over 95%. caf.ac.cn In another study, XR910X resin was selected for the purification of tea saponin, achieving a purity of 94.26% with a recovery rate of 70.34%. ifoodmm.com The process typically involves loading the crude extract onto the resin column, washing with water or a weak basic solution to remove impurities, and then eluting the adsorbed saponins with an ethanol solution. caf.ac.cnifoodmm.com

Table 3: Chromatographic Techniques for this compound Purification

Technique Principle Key Findings/Parameters Resulting Purity Source
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase. Used for both analytical and preparative separation of saponins. High purity, e.g., this compound E1 researchgate.netnih.gov
High-Speed Countercurrent Chromatography (HSCCC) Liquid-liquid partition chromatography without a solid support. Effective for separating complex saponin mixtures. High purity of individual saponins mdpi.comnih.govnih.gov
Macroporous Resin Adsorption Selective adsorption of saponins onto a porous polymer followed by elution. Resin type: AB-8; Eluent: 60% ethanol >95% caf.ac.cn
Macroporous Resin Adsorption Selective adsorption of saponins onto a porous polymer followed by elution. Resin type: XR910X; Eluent: 90% ethanol 94.26% ifoodmm.com

Precipitative and Other Isolation Procedures

Precipitation methods are widely employed for the crude and refined purification of theasaponins. These techniques exploit the differential solubility of theasaponins in various solvent systems to separate them from impurities such as polysaccharides, proteins, and pigments. Common precipitating agents include organic solvents like ethanol and acetone, as well as inorganic compounds like calcium oxide (CaO). nih.govnih.gov

Ethanol Precipitation: This method is frequently used for initial purification and to remove co-extracted impurities, particularly polysaccharides. nih.gov In a typical procedure, a concentrated aqueous extract of theasaponins is treated with a high concentration of ethanol (e.g., 95%), causing the less soluble components, like polysaccharides, to precipitate while the saponins remain in solution. nih.gov Subsequent steps are then required to recover the saponins from the ethanol solution.

Acetone Precipitation: Considered a straightforward and convenient method for refining this compound extracts, acetone precipitation can yield purities exceeding 90%. nih.govnih.gov The process involves adding the crude saponin extract, often dissolved in an ethanol-water solution, to cold acetone. mdpi.com The sudden change in solvent polarity causes the saponins to precipitate out of the solution. mdpi.com This method's effectiveness is influenced by factors such as the ratio of acetone to the extraction solution. nih.gov

Calcium Oxide (CaO) Precipitation: This technique involves the complexation of theasaponins with CaO to form a precipitate. nih.govatlantis-press.com The saponin-calcium complex is then separated by centrifugation. atlantis-press.com To recover the theasaponins, a release agent such as ammonium bicarbonate (NH₄HCO₃) is added to the precipitate, which liberates the theasaponins back into the solution. nih.govatlantis-press.com This method is often used as a secondary purification step. nih.gov

Two-Stage Precipitation: Some protocols combine multiple precipitation steps to achieve higher purity. A common two-stage approach involves an initial ethanol precipitation to remove polysaccharides, followed by a CaO precipitation to further purify the theasaponins. nih.govresearchgate.net This sequential process can significantly increase the final saponin content, with reported purities reaching up to 87.58%. nih.govresearchgate.net

The table below summarizes optimized conditions for various precipitation methods based on research findings.

Precipitation MethodPrecipitating AgentKey ParametersResulting PuritySource
Ethanol Precipitation95% EthanolRatio of concentrated liquid to ethanol: 1:4; Duration: 1.5 hours58.98% nih.govresearchgate.net
CaO PrecipitationCalcium Oxide (CaO)Duration: 2 hours; Ratio of NH₄HCO₃ to CaO: 2:1High nih.govresearchgate.net
Two-Stage Purification1. Ethanol2. CaOCombination of the above optimal conditions87.58% nih.govresearchgate.net
Acetone PrecipitationAcetoneOptimal ratio of acetone to extraction solution76.5% - >90% nih.govnih.gov

Other Isolation Procedures: In conjunction with precipitation, other methods are often integrated into the purification workflow.

Flocculation: Flocculants like poly aluminum chloride are sometimes added to the initial extract to aggregate and precipitate impurities before saponin-specific precipitation. atlantis-press.comatlantis-press.com

Resin Adsorption: Macroporous resins (e.g., AB-8 resin) can be used to adsorb theasaponins from the crude extract. After washing away impurities, the saponins are eluted with a solvent like 90% ethanol, followed by precipitation to obtain a high-purity product. researchgate.net

Chromatography: For isolating individual this compound congeners, advanced chromatographic techniques are necessary. Methods such as silica gel flash column chromatography, C18 Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC) are used after initial purification to separate structurally similar saponins. nih.gov

Challenges in this compound Isolation from Complex Natural Sources

The isolation of theasaponins from plant materials is fraught with challenges stemming from the chemical complexity of the source and the inherent properties of the saponins themselves.

Co-extraction of Impurities: A primary difficulty is the co-extraction of other compounds with similar solubility profiles, such as polysaccharides, pigments, and polyphenols. nih.govnih.gov These impurities can interfere with subsequent purification steps and reduce the final yield and purity. For instance, ethanol precipitation is specifically employed to remove tea polysaccharides that are often extracted alongside saponins. nih.gov

Formation of "Gum": During the extraction process, particularly when using hot alcohol, saponins and other co-extracts can form a thick, viscous "gum". plos.org This gum physically traps the saponins, making them less accessible for hydrolysis or further purification and complicating the recovery process. plos.org

Structural Similarity of Congeners: this compound is not a single compound but a class of structurally related congeners. These molecules often differ only slightly, for example, in the type or position of acyl groups on the aglycone core. researchgate.net Their similar physicochemical properties make their separation from one another exceptionally difficult, typically requiring sophisticated and multi-step chromatographic techniques. nih.gov

Degradation During Extraction: Saponins can be susceptible to degradation under harsh extraction conditions. High temperatures can accelerate chemical reactions, potentially leading to the breakdown or transformation of this compound structures. nih.gov The pH of the extraction solvent is also a critical factor, as acidic conditions can lead to the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the aglycone and destroying the native saponin. nih.gov

Low Concentration in Source Material: While Camellia seed cake is a rich source, the concentration of theasaponins in other plant parts, like leaves, can be lower. nih.gov This necessitates processing large amounts of raw material and optimizing extraction parameters like liquid-to-solid ratio and extraction time to achieve a viable yield, which can be energy- and resource-intensive. nih.gov

Structural Elucidation of Theasaponin and Its Derivatives

Spectroscopic Analysis for Theasaponin Structure Determination

Modern spectroscopic analysis is the cornerstone of natural product chemistry, and the structural elucidation of theasaponins is no exception. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for unambiguously assigning the intricate three-dimensional architecture of these molecules. nih.govnih.gov

NMR spectroscopy is a powerful technique for delineating the complete structure of organic molecules like theasaponins. researchgate.netiaea.org It provides data on the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the structural puzzle. researchgate.netresearchgate.netnih.gov

One-dimensional NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide fundamental information about the this compound structure. emerypharma.com

¹H-NMR (Proton NMR): This technique gives information about the number of different types of protons, their chemical environment, and their neighboring protons. For instance, the ¹H-NMR spectrum of a this compound derivative might show characteristic signals for an olefinic proton (e.g., at δH 5.35), an aldehyde proton (e.g., at δH 9.44), and multiple singlet methyl groups. vt.edu

¹³C-NMR (Carbon-13 NMR): This method provides information about the number and types of carbon atoms in the molecule, such as methyl, methylene (B1212753), methine, and quaternary carbons. In this compound analysis, ¹³C-NMR spectra can reveal the presence of carbonyl carbons from acyl groups and carbons of the triterpenoid (B12794562) backbone and sugar moieties. mdpi.comresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is crucial for assigning the complex carbon skeleton of theasaponins. researchgate.net

A representative example of the application of 1D-NMR is in the characterization of this compound E10, where the ¹H and ¹³C-NMR spectra showed signals assignable to a theasapogenol E moiety. clockss.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Aglycone

PositionδC (ppm)δH (ppm, mult., J in Hz)
386.33.87, m
4--
5-1.35, m
12-5.35, t, J=3.5
13144.1-
16-4.11, brs
2273.85.44, dd, J=12.1, 5.6
23-9.44, s
24-1.16, s
25-1.03, s
27-1.50, s
29-0.91, s
30-1.05, s

This table is a generalized representation based on data from multiple sources. vt.edu

While 1D-NMR provides foundational data, 2D-NMR experiments are essential for establishing the connectivity between atoms, which is critical for elucidating the complete structure of complex molecules like theasaponins. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. emerypharma.com It is instrumental in identifying spin systems within the sugar residues and the aglycone. vt.edumdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. unmul.ac.id This allows for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum. vt.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D-NMR techniques for structure elucidation. It reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different structural fragments. unmul.ac.id For example, an HMBC correlation between an anomeric proton of a sugar and a carbon of the aglycone establishes the glycosylation site. vt.educlockss.orgnih.gov Similarly, the position of an acyl group can be determined by the HMBC correlation between a proton on the aglycone and the carbonyl carbon of the acyl group. clockss.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, irrespective of their bonding connectivity. researchgate.netemory.edu This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the triterpenoid rings and the linkage between sugar units. vt.edunih.gov For instance, ROESY correlations can confirm the α-equatorial orientation of an aldehyde group at C-4. vt.edu

The combined application of these 2D-NMR techniques allows for a detailed and unambiguous determination of the this compound structure, including the aglycone, the sugar sequence, and the location of acyl groups. researchgate.netjst.go.jpresearchgate.net

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a molecule. nih.govumons.ac.beresearchgate.net It is a crucial complementary technique to NMR in the structural elucidation of theasaponins.

High-Resolution Mass Spectrometry (HR-MS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. measurlabs.comchemrxiv.org This is often the first step in identifying a new this compound. For example, the molecular formula of this compound E10 was determined to be C₆₁H₉₄O₂₈ by high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS). clockss.org Similarly, the molecular formula of camsinsaponin A was established as C₆₇H₉₇O₂₇ based on its HR-ESI-MS data. mdpi.com

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions are fragmented, and the masses of the fragments are analyzed. wikipedia.orgnih.gov This provides valuable structural information, particularly about the sequence of sugar units in the glycoside chains and the nature of the aglycone. nih.govnih.gov In the analysis of theasaponins, the fragmentation patterns in the MS/MS spectrum can indicate the sequential loss of monosaccharide units. clockss.org For example, the negative-ion FAB-MS of this compound E10 showed fragmentation patterns indicating the loss of a mono-pentose, a mono-hexose, and di-pentoses, providing clues about the sugar chain composition. clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for identifying and characterizing chromophores, which are specific parts of a molecule responsible for absorbing light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.eduresearchgate.net In the context of theasaponins, UV-Vis analysis primarily helps in detecting conjugated systems, such as carbon-carbon double bonds (C=C) and carbonyl groups (C=O), often found within the aglycone structure or in the acyl side chains. msu.eduelte.hu

The presence of these light-absorbing groups is a key feature used in the detection and quantification of saponins (B1172615) during separation processes like High-Performance Liquid Chromatography (HPLC). For instance, in the analysis of tea leaf saponins, detection is sometimes set at 280 nm. tandfonline.com This indicates the presence of a chromophore that absorbs strongly at this wavelength, such as a cinnamoyl group, which is known to be a component of certain saponin (B1150181) structures. tandfonline.com

The absorption maxima (λmax) and the intensity of absorption (molar absorptivity) provide crucial information. azooptics.com Conjugation, the presence of alternating single and double bonds, shifts the absorption maximum to longer wavelengths (a bathochromic or red shift). msu.edugpatindia.com The analysis of these spectral shifts can offer insights into the nature and extent of the conjugated systems within the this compound molecule. azooptics.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. libretexts.orgutdallas.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique "fingerprint" that reveals the types of chemical bonds and functional groups present. libretexts.org For complex molecules like theasaponins, IR spectroscopy is instrumental in confirming the presence of characteristic hydroxyl, carbonyl, and other groups. researchgate.net

The IR spectrum of a saponin typically displays several key absorption bands that correspond to its core structural components: the triterpenoid or steroidal aglycone and the sugar chains. researchgate.netcambridge.org Analysis of saponin extracts reveals distinct peaks that can be attributed to specific molecular vibrations. researchgate.net

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance in this compound Structure
~3300 (broad)O-H stretchingHydroxyl (-OH)Indicates the presence of multiple hydroxyl groups on both the aglycone and the sugar moieties. utdallas.eduresearchgate.net
~2930C-H stretchingAliphatic (sp³ C-H)Confirms the hydrocarbon skeleton of the triterpenoid aglycone and the sugar rings. researchgate.netlibretexts.org
~1710C=O stretchingCarbonyl (Ester/Carboxylic Acid)Suggests the presence of acyl groups (e.g., acetyl, angeloyl) or a carboxylic acid function. utdallas.edu
~1600C=C stretchingAlkenePoints to the presence of double bonds within the triterpenoid structure or in acyl side chains. researchgate.net
~1370C-H bendingMethyl/Methylene (-CH₃/-CH₂)Corroborates the presence of the aglycone's methyl groups and the methylene groups in the rings. researchgate.netlibretexts.org

These characteristic absorption frequencies provide corroborative evidence for the structural features elucidated by other methods like NMR and mass spectrometry. researchgate.net

Chemical Derivatization for Structural Confirmation

Chemical derivatization is a technique used to modify a molecule's structure to enhance its analytical properties or to confirm the presence and location of specific functional groups. magtech.com.cnresearchgate.net In the structural analysis of theasaponins, derivatization can aid in separation, improve volatility for gas chromatography-mass spectrometry (GC-MS), and help pinpoint the attachment points of sugar chains or acyl groups. tandfonline.comresearchgate.net

A common derivatization reaction is esterification. For example, saponins containing carboxylic acid groups can be treated with diazomethane (B1218177) to convert the acid into its corresponding methyl ester. tandfonline.com This modification can improve the saponin's chromatographic behavior, facilitating better separation and purification by HPLC. tandfonline.com Another frequent derivatization is acylation, which targets hydroxyl (-OH) and amine (-NH) groups to increase volatility and improve mass spectral properties. researchgate.net

These chemical modifications play a crucial role in the classical methods of structure elucidation, providing definitive proof of functional group identities that complements modern spectroscopic data. tandfonline.com

Stereochemical Analysis of this compound Structures

The biological activity of saponins is highly dependent on their three-dimensional structure, or stereochemistry. Therefore, a complete structural elucidation requires a detailed analysis of the stereochemical arrangement at all chiral centers, including those on the aglycone and the sugar units. cambridge.org Modern nuclear magnetic resonance (NMR) techniques are the primary tools for this complex analysis. researchgate.net

The stereostructure of the aglycone, particularly the fusion of its multiple rings, is determined using advanced NMR experiments. tandfonline.com Key methods include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, even if they are not directly connected by chemical bonds. This information is critical for determining the relative orientation of substituents and the conformation of the ring system. tandfonline.com

Analysis of Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons provides information about the dihedral angle between them, which helps to define the stereochemical relationships. tandfonline.com

For example, the cis-fusion of the D and E rings in the aglycone of a tea leaf saponin was established by observing a large coupling constant between specific protons (J18,19). tandfonline.com Furthermore, multi-dimensional NMR experiments like COSY, HSQC, and HMBC are used to assign all proton and carbon signals unambiguously, which is a prerequisite for stereochemical analysis. tandfonline.comresearchgate.net These methods allow for the complete determination of the aglycone structure, the identification of the component monosaccharides, and the precise location and sequence of the sugar chains attached to the aglycone. researchgate.net

Biosynthesis of Theasaponin in Biological Systems

Elucidation of Triterpenoid (B12794562) Backbone Biosynthetic Pathways

The foundational structure of theasaponins is a 30-carbon triterpenoid skeleton derived from the precursor 2,3-oxidosqualene (B107256). nih.govresearchgate.net This precursor is synthesized via the isoprenoid biosynthetic pathway. frontiersin.org The initial steps, which form the conserved terpenoid backbone, are crucial for the production of all triterpenoids, including theasaponins. nih.gov

The biosynthesis of theasaponin precursors primarily occurs through the cytosolic mevalonate (B85504) (MVA) pathway. nih.govfrontiersin.orgresearchgate.net This pathway utilizes acetyl-CoA as the initial substrate to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org These C5 units are the fundamental components for all isoprenoids. frontiersin.org

The key enzymatic steps of the MVA pathway leading to the triterpenoid precursor are as follows:

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.org

Formation of HMG-CoA: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org

Reduction: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a rate-limiting step in the pathway. wikipedia.orgmdpi.com

Phosphorylation and Decarboxylation: Mevalonate is then phosphorylated twice and decarboxylated to yield IPP. wikipedia.org

Isomerization: IPP can be isomerized to DMAPP. researchgate.net

Chain Elongation: IPP and DMAPP units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). researchgate.net

Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction by squalene synthase (SS) to form squalene (C30). researchgate.net

Epoxidation: Squalene is then converted to 2,3-oxidosqualene by squalene epoxidase (SE). nih.govresearchgate.net

The 2,3-oxidosqualene molecule is the final product of this initial phase and serves as the direct precursor for the cyclization step that forms the triterpenoid backbone. nih.govnih.gov

Key Enzymes in the MVA Pathway for Triterpenoid Precursor Synthesis
EnzymeAbbreviationFunction
Acetyl-CoA C-acetyltransferaseAACTCondenses two acetyl-CoA molecules. mdpi.com
3-hydroxy-3-methylglutaryl-CoA synthaseHMGSForms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. mdpi.com
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRReduces HMG-CoA to mevalonate; a key regulatory enzyme. mdpi.com
Mevalonate kinaseMVKPhosphorylates mevalonate. mdpi.com
Phosphomevalonate kinasePMKAdds a second phosphate (B84403) group to mevalonate-5-phosphate. mdpi.com
Mevalonate diphosphate (B83284) decarboxylaseMVDConverts mevalonate-5-diphosphate to IPP. mdpi.com
Farnesyl diphosphate synthaseFPSSynthesizes FPP from IPP and DMAPP. nih.gov
Squalene synthaseSSCondenses two FPP molecules to form squalene. nih.govresearchgate.net
Squalene epoxidaseSECatalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govresearchgate.net

While the MVA pathway is the primary source of precursors for cytosolic triterpenoid synthesis, plants also possess the methylerythritol phosphate (MEP) pathway, which operates in the plastids. nih.govresearchgate.net The MEP pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net Although the MEP pathway is mainly responsible for the biosynthesis of monoterpenoids and diterpenoids, evidence of crosstalk between the MVA and MEP pathways exists, suggesting that intermediates may be exchanged between the cytoplasm and plastids. nih.gov

Following the formation of 2,3-oxidosqualene, the first committed step in this compound biosynthesis is the cyclization of this precursor. This reaction is catalyzed by oxidosqualene cyclases (OSCs). For oleanane-type saponins (B1172615) like theasaponins, the key OSC is β-amyrin synthase (bAS), which converts 2,3-oxidosqualene into the pentacyclic triterpenoid, β-amyrin. nih.govmdpi.com This step is critical as it establishes the foundational skeleton that will be subsequently modified. nih.gov

Identification and Characterization of Biosynthetic Gene Families

The structural diversity of theasaponins arises from modifications to the β-amyrin backbone. These modifications are catalyzed by three main families of enzymes: Cytochrome P450 monooxygenases (CYP450s), glycosyltransferases (GTs), and acyltransferases. nih.govfrontiersin.org

Cytochrome P450 monooxygenases are a large superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism. mdpi.comwikipedia.org In this compound biosynthesis, CYP450s are responsible for the oxidation of the β-amyrin skeleton at various carbon positions, creating a variety of sapogenins (the non-sugar portion of the saponin). frontiersin.orgmdpi.com These hydroxylation and oxidation reactions are crucial for generating the chemical diversity observed in saponins. mdpi.comresearchgate.netnih.gov

Research in Camellia oleifera has identified numerous candidate CYP450 genes potentially involved in this compound biosynthesis. nih.govmdpi.com These genes often belong to specific CYP450 families that are known to be involved in triterpenoid modification in other plant species. mdpi.com For instance, members of the CYP716 family are well-characterized as triterpene oxidases. mdpi.comresearchgate.net

Identified CYP450 Families and Candidate Genes in Triterpenoid Saponin (B1150181) Biosynthesis
CYP450 Family/ClanPotential Function in this compound BiosynthesisSupporting Evidence
CYP716 family (CYP85 clan)Catalyzes oxidation at various positions of the triterpenoid backbone.Members of this family have been functionally characterized as β-amyrin oxidases in other plants. mdpi.comresearchgate.net
CYP87 family (CYP85 clan)Potential C-16α oxidase activity.A member of this family, CYP87D16, shows C-16α oxidase activity in Maesa lanceolata. mdpi.com
CYP71 familyInvolved in the synthesis of various triterpenes.This family is one of the major families involved in triterpene synthesis in plants. mdpi.com
CYP72 familyContributes to the modification of triterpenoid skeletons.Identified as being involved in triterpene synthesis in multiple plant species. mdpi.com

The specific oxidation steps, such as hydroxylation at positions C-16, C-22, and C-3, are catalyzed by different CYP450 enzymes, and the combination of these modifications leads to the production of a diverse array of this compound aglycones. mdpi.com

Following oxidation by CYP450s, the modified triterpenoid aglycones undergo glycosylation, a process catalyzed by UDP-dependent glycosyltransferases (UGTs), which belong to the broader family of glycosyltransferases (GTs). nih.govnih.gov Glycosylation involves the transfer of sugar moieties from an activated nucleotide sugar donor, such as UDP-glucose, to the sapogenin. nih.govfao.org This step is critical as it significantly increases the solubility and biological activity of the saponins. nih.gov

The addition of sugar chains at different positions on the aglycone contributes immensely to the structural diversity of theasaponins. nih.gov UGTs are key enzymes in this process, and they exhibit high specificity for both the sugar donor and the aglycone acceptor. nih.gov In Camellia oleifera, numerous UGT genes have been identified through transcriptomic analysis as potential candidates for involvement in this compound biosynthesis. nih.govmdpi.com The mechanism of these enzymes typically involves a Bi-Bi sequential reaction where the nucleotide sugar binds first, followed by the acceptor substrate. nih.gov

The final step in generating the full diversity of theasaponins involves the acylation of the sugar moieties. This modification is carried out by acyltransferases, which transfer an acyl group from a donor molecule, such as an acyl-CoA, to the sugar chain of the saponin. nih.govresearchgate.net The biological activity of theasaponins has been shown to be dependent on these acyl modifications. nih.gov

For example, the gastro-protective effects of certain theasaponins are linked to the presence of angeloyl or tigloyl groups attached at the C-21 and C-22 positions. nih.gov BAHD acyltransferases are a prominent family of enzymes known to catalyze the acylation of various plant secondary metabolites, and it is likely that members of this family are responsible for the acylation of theasaponins. nih.gov These enzymes often exhibit high specificity for both the acyl donor and the acceptor substrate, ensuring precise modification of the saponin structure. nih.gov

Regulatory Networks Governing this compound Biosynthesis

The production of theasaponins in Camellia species is a highly regulated process, governed by intricate networks at the transcriptional level and influenced by a variety of internal and external signals. These complex regulatory mechanisms ensure that the synthesis of these specialized metabolites occurs in the correct tissues, at the appropriate developmental stages, and in response to environmental cues.

Transcriptional Regulation of Key Biosynthetic Genes

The biosynthesis of theasaponins is controlled by the coordinated expression of genes encoding the pathway's enzymes. This expression is, in turn, managed by various transcription factors (TFs), which are proteins that bind to specific DNA sequences in the promoter regions of target genes to activate or repress their transcription. Several families of transcription factors have been identified as key regulators in the biosynthesis of terpenoids, including theasaponins, in plants. mdpi.com

Research integrating transcriptomic and metabolomic data from Camellia species has identified numerous candidate TFs that are co-expressed with this compound biosynthetic genes, suggesting a direct regulatory role. nih.gov The primary families of TFs implicated in this process include MYB, bHLH, WRKY, AP2/ERF, and bZIP. mdpi.commdpi.com

MYB (Myeloblastosis) Factors: MYB proteins are one of the largest families of transcription factors in plants. Both positive and negative regulatory roles have been attributed to MYB TFs in saponin biosynthesis. nih.govresearchgate.net In Panax notoginseng, a model for saponin regulation, the activator PnMYB1 and the repressor PnMYB4 compete to interact with a bHLH protein, thereby modulating the expression of key biosynthetic genes like squalene synthase (SS) and dammarenediol synthase (DS). nih.govresearchgate.net Similar complex regulatory modules are anticipated to exist for this compound biosynthesis.

bHLH (basic Helix-Loop-Helix) Factors: These TFs often work in concert with MYB factors to form regulatory complexes. nih.gov For instance, the bHLH transcription factor PnbHLH1 has been shown to be a positive regulator of triterpenoid saponin biosynthesis in Panax notoginseng. researchgate.net Studies on Camellia sinensis have predicted that specific bHLH TFs are associated with saponin accumulation in seeds and flowers. nih.gov

WRKY Factors: Named for their conserved WRKYGQK amino acid sequence, these TFs are well-known for their roles in plant defense responses. Since saponins often function as defense compounds, it is consistent that WRKY TFs are involved in regulating their biosynthesis. mdpi.commdpi.com Analysis of Camellia vietnamensis treated with salicylic (B10762653) acid, a defense-related hormone, showed changes in the expression of WRKY TFs, correlating with the regulation of this compound synthesis. mdpi.com

AP2/ERF (APETALA2/Ethylene Response Factor) Family: This family of TFs is involved in developmental processes and responses to both biotic and abiotic stress. mdpi.com Several AP2/ERF members have been identified as potential regulators of this compound pathway. mdpi.com

bZIP (basic Leucine Zipper) Factors: These TFs are involved in a wide array of plant processes, including stress responses and hormone signaling. Specific bZIP TFs have been correlated with saponin content in Camellia sinensis. nih.govresearchgate.net

A study on Camellia sinensis seeds and flowers used weighted gene co-expression network analysis (WGCNA) to predict TFs associated with high saponin content. This analysis identified ten key TFs belonging to nine different families that are likely involved in regulating the biosynthesis. nih.gov

Transcription Factor FamilyPredicted Role in this compound BiosynthesisSupporting Evidence/Organism
MYBBoth positive and negative regulation of key biosynthetic genes.Predicted in C. sinensis & C. oleifera; Functionally characterized in P. notoginseng. nih.govnih.govnih.gov
bHLHPositive regulation, often in complex with MYB factors.Predicted in C. sinensis; Functionally characterized in P. notoginseng. researchgate.netnih.gov
WRKYRegulation linked to defense responses and elicitor signaling.Predicted in C. sinensis; Expression induced by salicylic acid in C. vietnamensis. mdpi.comnih.gov
AP2/ERFRegulation in response to developmental cues and stress.Predicted in C. sinensis and C. vietnamensis. mdpi.comnih.gov
bZIPRegulation associated with various plant processes and signaling.Predicted in C. sinensis. nih.govresearchgate.net
NACPotential regulatory role in terpenoid biosynthesis.Identified as a regulator of terpenoid biosynthesis in tea plants. mdpi.com

Environmental and Developmental Factors Influencing Biosynthesis

This compound biosynthesis is not static; it is a dynamic process influenced by the plant's developmental stage and its interaction with the environment. The accumulation of these compounds is precisely controlled, ensuring they are produced where and when they are most needed. cabidigitallibrary.org

Developmental Regulation: The content and composition of theasaponins vary significantly among different tissues and change throughout the plant's life cycle. nih.gov

Tissue-Specific Accumulation: Research on Camellia sinensis has shown that saponin concentrations are highest in reproductive tissues. Freshly mature seeds can contain up to 19% saponins by dry weight, and green flower buds can contain around 7%. researchgate.netmdpi.com In contrast, the levels in leaves are often significantly lower, and in some cases, almost undetectable. researchgate.net Within the fruit of Camellia oleifera, the saponin distribution is also specific, with the highest concentration found in the kernels, followed by the fruit shells and then the seed shells. nih.gov

Developmental Stage: The timing of biosynthesis is also critical. In both C. sinensis flowers and C. oleifera seeds, saponin content changes dynamically during development. nih.gov Levels tend to be highest in the early to mature stages (e.g., green flower buds, freshly mature seeds) and then decrease as the flower fully blooms or the fruit ripens completely. nih.govresearchgate.netmdpi.com This suggests a primary role for saponins in protecting the plant's reproductive and developmental potential.

Environmental Factors: The biosynthesis of saponins, as secondary metabolites, is often a plant's response to its surrounding environment. cabidigitallibrary.orgresearchgate.net

Abiotic Factors: External conditions such as light, temperature, water availability, and soil nutrients can significantly impact saponin production. cabidigitallibrary.orgmdpi.com For example, in ginseng, a plant known for its saponins, shading has been shown to be beneficial for saponin accumulation in the roots, while suitable drought conditions can also enhance biosynthesis. mdpi.com While specific studies on theasaponins are less common, similar principles of abiotic influence are expected to apply.

Biotic Factors and Elicitation: Saponins are widely recognized as defense compounds against herbivores and pathogens. researchgate.netbohrium.com Consequently, biotic stresses can induce their synthesis. Furthermore, the application of chemical elicitors, which mimic these stress signals, can trigger the expression of biosynthetic genes. Phytohormones like methyl jasmonate (MeJA) and salicylic acid (SA) are key signaling molecules in plant defense and have been shown to effectively induce the transcription of genes and TFs involved in the saponin pathway in various plants. mdpi.commdpi.commdpi.com In Camellia vietnamensis, treatment with salicylic acid was found to upregulate key structural genes (like SQS, SQE, bAS, CYP450s, and UGTs) and transcription factors, leading to an accumulation of triterpenes. mdpi.com

FactorTypeEffect on this compound Biosynthesis
Plant OrganDevelopmentalHighest concentrations in seeds and flowers; low in leaves. researchgate.netmdpi.com
Maturity StageDevelopmentalContent peaks in freshly mature seeds and green flower buds, then declines. nih.govresearchgate.net
LightEnvironmental (Abiotic)Can influence saponin content; shading may be beneficial. mdpi.com
Water AvailabilityEnvironmental (Abiotic)Suitable drought stress can enhance biosynthesis. mdpi.com
Pathogen/Herbivore AttackEnvironmental (Biotic)Induces saponin production as a defense mechanism. researchgate.netbohrium.com
Salicylic Acid (SA)Environmental (Elicitor)Upregulates expression of biosynthetic genes and TFs. mdpi.com
Methyl Jasmonate (MeJA)Environmental (Elicitor)A known positive regulator of triterpenoid saponin biosynthesis. mdpi.commdpi.com

Biotechnological Approaches for Enhanced this compound Production

The diverse industrial applications of theasaponins have driven interest in developing methods to increase their production beyond what is available from natural plant sources. Biotechnological strategies offer promising avenues for enhancing the yield of these valuable compounds in a controlled and sustainable manner. mdpi.com These approaches primarily focus on manipulating the biosynthetic pathway through metabolic engineering and utilizing plant cell culture systems. nih.gov

Metabolic Engineering: This approach involves the targeted modification of a plant's genetic makeup to increase the production of a specific metabolite. nih.gov Key strategies include:

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing rate-limiting enzymes in the this compound pathway can increase the metabolic flux towards the final products. mdpi.com Genes encoding enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene synthase (SS), or specific β-amyrin synthases (bAS) are prime targets.

Manipulation of Regulatory Genes: Overexpressing positive transcription factors (e.g., specific MYB or bHLH activators) or silencing negative regulators (e.g., repressor-type MYB TFs) can upregulate the entire biosynthetic pathway. researchgate.netnih.gov Techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing can be employed to knock down or knock out repressor genes or enzymes of competing metabolic pathways. nih.gov

Heterologous Expression: The entire this compound biosynthetic pathway, or parts of it, can be transferred into microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). This synthetic biology approach can enable large-scale, fermentative production of theasaponins, independent of agricultural constraints.

Plant Tissue and Cell Culture: In vitro cultivation of plant cells and organs provides a controlled environment for the production of secondary metabolites. mdpi.com

Cell Suspension Cultures: Plant cells can be grown in liquid media in bioreactors. This method allows for precise control over growth conditions and the application of strategies to boost production. nih.gov

Hairy Root Cultures: Induced by infection with Agrobacterium rhizogenes, hairy roots are fast-growing, genetically stable, and often produce high levels of secondary metabolites, making them an excellent platform for this compound production.

Elicitation: The productivity of cell and hairy root cultures can be significantly enhanced by the addition of elicitors to the culture medium. As discussed previously, biotic or abiotic elicitors such as methyl jasmonate (MeJA) and salicylic acid (SA) can stimulate the defense pathways of the cells, leading to a sharp increase in the synthesis and accumulation of saponins. nih.govmdpi.com

Optimization of Culture Conditions: Fine-tuning various parameters of the culture environment—such as medium composition, pH, temperature, and light—can further optimize cell growth and this compound yield. researchgate.net

These biotechnological tools, from precise genetic engineering to advanced cell culture techniques, hold the potential to create reliable and high-yield sources of theasaponins to meet growing industrial demand. nih.govishs.org

Chemical Synthesis and Semi Synthesis of Theasaponin Analogs

Theasaponins, a class of oleanane-type triterpenoid (B12794562) saponins (B1172615) found predominantly in the seeds of Camellia species, possess complex molecular architectures that present significant challenges and opportunities for chemical synthesis. These structures typically consist of a pentacyclic triterpenoid aglycone linked to intricate oligosaccharide chains, often further embellished with acyl groups. The chemical and biological interest in these molecules has driven efforts toward their synthesis and derivatization to explore their therapeutic potential and understand their structure-activity relationships.

Structure Activity Relationship Sar Investigations of Theasaponin

Influence of Aglycone Structure on Biological Activities

The aglycone, or sapogenin, forms the non-sugar backbone of theasaponins and plays a fundamental role in determining their biological effects. Theasaponins are characterized by a variety of aglycone structures, with common examples including barringtogenol C, camelliagenin A, and camelliagenin B. dokumen.pub These aglycones are all pentacyclic triterpenoids of the oleanane (B1240867) type, but differ in their hydroxylation and oxidation patterns. dokumen.pubresearchgate.net

Research indicates that these subtle differences in the aglycone can lead to significant variations in bioactivity. For instance, the presence of an aldehyde group at the C-23 position of the aglycone has been shown to enhance certain biological activities. researchgate.net Theasaponins with a 23-aldehyde group exhibit more potent gastroprotective effects against ethanol-induced gastric mucosal lesions compared to those with a hydroxymethyl or methoxycarbonyl group at the same position. researchgate.net Furthermore, this C-23 aldehyde functionality has been linked to immunomodulatory activity, specifically against Th1 and Th17 cells. researchgate.net In contrast, the absence of functional acetyl groups on the aglycone appears to be a requirement for cytotoxic activities against certain cancer cell lines. researchgate.net

Role of Glycosidic Chain Composition and Linkage in Bioactivity Modulation

Theasaponin glycosidic chains are typically oligosaccharides, often containing sugars such as D-glucose, D-galactose, L-rhamnose, D-xylose, L-arabinose, and D-glucuronic acid. dokumen.pubresearchgate.netacademicjournals.org The sequence and branching of these sugars create a diverse array of structures that influence the saponin's solubility, size, and ability to bind to cell surface receptors. For instance, studies on triterpenoid (B12794562) saponins (B1172615) have shown that changing the type of sugar, such as from glucose to galactose, can increase cytotoxic activity against certain cancer cell lines. scribd.com

Impact of Acyl Groups and Other Functionalizations on this compound Efficacy

Many theasaponins are further functionalized with acyl groups, which are esterified to the aglycone or, less commonly, the sugar moieties. These acyl groups, such as angeloyl, tigloyl, and acetyl groups, have a profound impact on the bioactivity of the parent saponin (B1150181). umons.ac.be The presence of these lipophilic groups can enhance the interaction of the saponin with cell membranes and influence its pharmacological profile. science.gov

Position-Specific Effects of Acyl Groups (e.g., C-22, C-28)

The position at which the acyl groups are attached to the aglycone is a critical determinant of this compound efficacy. The most frequently acylated positions on the this compound aglycone are C-21, C-22, and C-28. researchgate.netumons.ac.be

Research has demonstrated that acylation at the C-22 position significantly influences antifungal activity. The type of acyl group at this position is also crucial; for example, a cis-hexenoic acid moiety at C-22 has been shown to play a more significant role in antifungal activity against Candida species compared to other acyl groups. mdpi.com

The presence of an acetyl group at the C-28 position has been linked to enhanced gastroprotective activity. researchgate.net This suggests that acylation at this specific site modulates the saponin's interaction with the gastric mucosa. The differential positioning of these acyl groups is a key factor in the varying biological activities observed among different this compound congeners.

Comparative SAR Studies Across this compound Congeners (e.g., this compound E1 vs. E2)

A compelling illustration of the principles of SAR in theasaponins is the comparative study of this compound E1 and its isomer, this compound E2. These two compounds share the same aglycone (theasapogenol E) and the same glycosidic chain attached at the C-3 position. The only structural difference lies in the position of an acetyl group: in this compound E1, it is located at C-22, while in this compound E2, it is at C-28. chemfaces.com This minor positional change results in dramatically different biological activities.

Activity This compound E1 (Acyl at C-22) This compound E2 (Acyl at C-28) Reference(s)
Gastroprotective Effect Potent activityNo activity researchgate.netchemfaces.comnih.gov
Salt Tolerance Inhibition (Z. rouxii) Active inhibitorNo effect chemfaces.comnih.govchemfaces.com
Anti-biofilm (C. albicans) Higher inhibitory effectLower inhibitory effect mdpi.comnih.gov
Antitumor (K562 & HL60 cells) Potential activityPotential activity researchgate.netchemfaces.com

In studies on gastrointestinal effects, this compound E1 demonstrated potent activity, including inhibiting gastric emptying and protecting against ethanol-induced gastric lesions, whereas this compound E2 was inactive. researchgate.netchemfaces.comnih.gov This highlights the pharmacological importance of the acyl group's position on the sapogenin moiety. chemfaces.comchemfaces.com

Similarly, in assays measuring the inhibition of salt tolerance in the yeast Zygosaccharomyces rouxii, this compound E1 was identified as the major inhibitor from a mixture of tea seed saponins, while this compound E2 had no effect. nih.govchemfaces.com

Preclinical Mechanistic Investigations of Theasaponin S Biological Activities

Molecular Mechanisms in Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Theasaponins have demonstrated the ability to inhibit this process by targeting key molecular players.

Regulation of Vascular Endothelial Growth Factor (VEGF) Pathways

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. Theasaponin E1 has been shown to significantly reduce both the secretion and intracellular protein expression of VEGF in cancer cells. mdpi.com This inhibition of VEGF is a key aspect of this compound's anti-angiogenic potential. mdpi.comtandfonline.com Studies have shown that this compound E1's anti-angiogenic effects are mediated through the suppression of the VEGF receptor complex, which in turn inhibits the expression of protein kinase B (Akt). tandfonline.com By targeting VEGF, this compound disrupts a critical signaling cascade required for the proliferation and migration of endothelial cells, which are the building blocks of new blood vessels. mdpi.comtandfonline.com

Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common condition within tumors. mdpi.come-crt.org HIF-1α regulates the expression of numerous genes involved in angiogenesis, including VEGF. e-crt.orgdntb.gov.ua Research has demonstrated that this compound E1 can decrease the protein expression of HIF-1α in cancer cells. mdpi.comnih.gov This reduction in HIF-1α levels is significant because it curtails the cell's ability to respond to hypoxic stress and subsequently initiate the angiogenic process. mdpi.comdntb.gov.ua The inhibition of HIF-1α by this compound represents a critical mechanism for its anti-angiogenic and broader anti-cancer effects. mdpi.commdpi.com

Crosstalk with Inflammatory Signaling Cascades (e.g., MAPKs, PI3K/Akt, NF-κB)

The anti-angiogenic and anti-cancer effects of this compound are also linked to its modulation of key inflammatory signaling pathways. This compound E1 has been found to regulate proteins involved in the Serine/threonine Kinase (Akt) signaling pathway, including Akt itself, mTOR, p70S6K, and 4E-BP1. mdpi.comnih.gov Furthermore, this compound E1 leads to the downregulation of nuclear factor-kappa B (NF-κB) activation. tandfonline.com The PI3K/Akt pathway is a critical regulator of cellular processes and its inhibition can suppress inflammatory responses. mdpi.comnih.gov Similarly, the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways are central to inflammatory processes. nih.govscientificarchives.com By influencing these interconnected pathways, this compound can disrupt the complex signaling networks that promote angiogenesis and cancer progression.

Notch Signaling and Cell Proliferation Pathways

The Notch signaling pathway is a highly conserved cell-to-cell communication system that governs cell proliferation, differentiation, and survival. mdpi.comfrontiersin.org Dysregulation of this pathway is implicated in various cancers. frontiersin.orgnih.gov this compound E1 has been shown to potently downregulate the protein expression of Notch ligands, such as Delta-like protein 4 (Dll4) and Jagged1, and reduce the levels of the Notch1 intracellular domain (NICD). mdpi.com The inhibition of the Notch signaling pathway by this compound E1 may contribute to its anti-proliferative effects. mdpi.comrevistanefrologia.com Studies have indicated that inhibiting Notch signaling can enhance the anti-cancer activity of other agents and suppress tumor growth. nih.gov

Cellular Signaling Pathways in Anti-Cancer Effects

In addition to its anti-angiogenic properties, this compound directly impacts cancer cells by inducing programmed cell death, or apoptosis.

Induction of Apoptosis (e.g., Caspase-3/7, Bcl-2 Family Modulation)

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. This compound E1 has been found to be a potent inducer of apoptosis in cancer cells. nih.govnih.gov This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov

A key indicator of apoptosis is the activation of caspases, a family of proteases that execute cell death. Studies have shown that this compound E1 treatment leads to a significant increase in the activity of caspase-3 and caspase-7. nih.govnih.gov This is evidenced by the increased levels of cleaved-Caspase-3 and cleaved-Caspase-7. nih.gov The activation of these executioner caspases is a critical step in the apoptotic cascade.

Cell Cycle Arrest Mechanisms

This compound E1 (TSE1), an oleanane-type saponin (B1150181), has demonstrated the ability to induce cell cycle arrest, a crucial mechanism in cancer therapy. In studies involving platinum-resistant ovarian cancer cells (OVCAR-3), TSE1 was observed to cause a slight arrest in the G2/M phase of the cell cycle. nih.govnih.govdntb.gov.uamdpi.com This arrest is, at least in part, attributed to the regulation of key cell cycle proteins. mdpi.com

Specifically, TSE1 treatment in OVCAR-3 cells led to an increase in the protein levels of p-Chk2 and p21, alongside a downregulation of Cyclin B1 protein expression and an increase in the phosphorylation of cdc2 at Tyr15. mdpi.com The p21WAF1 protein is known to regulate the formation of Cdc2/cyclin B1 complexes, which are essential for the G2/M transition. nih.govmdpi.com The phosphorylation of Chk2 is also a critical event that can lead to G2/M arrest. nih.gov By modulating these proteins, TSE1 disrupts the normal progression of the cell cycle, preventing cancer cells from dividing. nih.govmdpi.com

It is noteworthy that while TSE1 induced G2/M arrest, the percentage of cells in this phase increased by approximately 10% after treatment, whereas cell mortality and apoptosis rates were significantly higher, suggesting that apoptosis is a more dominant effect of TSE1 in these cells. mdpi.com Other saponins (B1172615), such as those extracted from tea flowers (TFS), have been shown to induce S phase arrest in ovarian cancer cells through a different pathway involving the activation of the CDC25A-Cdk2-Cyclin E/A signaling pathway. nih.gov

Table 1: Effect of this compound E1 on Cell Cycle Regulatory Proteins in OVCAR-3 Cells

ProteinEffect of TSE1 TreatmentImplication for Cell Cycle
p-Chk2 IncreasedPromotes G2/M arrest
p21 IncreasedInhibits Cdc2/cyclin B1 complex formation
Cyclin B1 DecreasedPrevents entry into mitosis
p-cdc2 (Tyr15) IncreasedInhibits Cdc2 activity, leading to G2 arrest

Autophagy Modulation

Research indicates that this compound E1 (TSE1) can influence key signaling pathways that are also involved in the regulation of autophagy, such as the PI3K/Akt/mTOR pathway. nih.govtandfonline.com In studies on platinum-resistant ovarian cancer cells, TSE1 was found to inhibit the phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1. nih.gov The mTOR signaling pathway is a central regulator of cell growth and metabolism, and its inhibition is a known trigger for autophagy. nih.gov While the direct modulation of autophagy by this compound was not the primary focus of these studies, the observed inhibition of the mTOR pathway suggests a potential role for TSE1 in inducing autophagy. nih.govtandfonline.com

In the context of cancer, the role of autophagy is complex, as it can be both a survival mechanism and a pathway to cell death. Some saponins have been shown to induce autophagy in cancer cells, contributing to their anti-tumor effects. For instance, Paris saponin VII was found to induce autophagy in non-small cell lung cancer cells by increasing the expression of AMPK and its downstream effector, ulk1. mdpi.com

Inhibition of Tumor Cell Migration and Invasion

This compound E1 (TSE1) has been shown to significantly inhibit the migration and invasion of tumor cells, key processes in cancer metastasis. nih.govnih.gov In studies using platinum-resistant ovarian cancer cells (OVCAR-3), TSE1 markedly inhibited cell migration in a wound healing assay. nih.gov This inhibition of migration is a critical aspect of its anti-cancer activity. nih.govnih.gov

Furthermore, TSE1 has demonstrated anti-angiogenic properties, which are closely linked to the inhibition of tumor invasion. nih.gov Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mdpi.com TSE1 was found to reduce the protein secretion and expression of vascular endothelial growth factor (VEGF) in OVCAR-3 cells. nih.govnih.gov Additionally, in an in vivo chicken chorioallantoic membrane (CAM) assay, TSE1 suppressed angiogenesis induced by OVCAR-3 cells. nih.gov

The metastatic process involves the degradation of the extracellular matrix (EM) by enzymes like matrix metalloproteinases (MMPs). mdpi.com While not directly stated for this compound, other saponins are known to inhibit MMP-2 and MMP-9, which are crucial for cancer cell invasion. mdpi.com The inhibition of migration and angiogenesis by TSE1 points to its potential as an anti-metastatic agent. nih.govnih.gov

Quinone Reductase (QR) Inducing Activity

This compound E1 has been identified as having quinone reductase (QR) inducing activity, suggesting its potential as a chemopreventive agent. mdpi.commedchemexpress.comchemondis.commedchemexpress.comglpbio.cn QR is a phase II detoxification enzyme that plays a crucial role in protecting cells against carcinogens and oxidative stress. The induction of QR is considered a significant mechanism for cancer chemoprevention. mdpi.com

In one study, this compound E1 showed significant QR inducing activity at a concentration of 4 µg/mL (3.25 µM). mdpi.com This activity suggests that this compound E1 can enhance the body's natural defense mechanisms against cancer-causing agents. mdpi.commedchemexpress.comchemondis.commedchemexpress.comglpbio.cn

Neuroprotective Mechanisms and Alzheimer's Disease Pathogenesis Modulation

Regulation of Amyloid Beta (Aβ) Peptide Levels

This compound E1 has demonstrated significant potential in modulating the pathogenesis of Alzheimer's disease by regulating the levels of amyloid-beta (Aβ) peptides. nih.govnih.govsigmaaldrich.com Aβ peptides are the main component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govnih.gov

In studies using SweAPP N2a cells, a mouse neuroblastoma cell line that overexpresses the amyloid precursor protein (APP), this compound E1 was found to reduce Aβ levels through multiple mechanisms. nih.govnih.govresearchgate.net It promotes the non-amyloidogenic processing of APP by enhancing the activity of α-secretase (ADAM10). nih.govnih.govresearchgate.net This pathway cleaves APP in a manner that prevents the formation of Aβ.

Conversely, this compound E1 inhibits the amyloidogenic pathway by reducing the expression and activity of β-secretase (BACE1) and γ-secretase (presenilin 1, PS1). nih.govresearchgate.netencyclopedia.pub These enzymes are responsible for cleaving APP to produce Aβ peptides. nih.gov Furthermore, this compound E1 enhances the activity of neprilysin, an enzyme that degrades Aβ, further contributing to the reduction of Aβ levels. nih.govnih.govresearchgate.net

Table 2: Effect of this compound E1 on Key Enzymes in Aβ Metabolism

EnzymeRole in Aβ MetabolismEffect of this compound E1
ADAM10 (α-secretase) Non-amyloidogenic APP processingUpregulated
BACE1 (β-secretase) Amyloidogenic APP processingDownregulated
PS1 (γ-secretase component) Amyloidogenic APP processingDownregulated
Neprilysin Aβ degradationUpregulated

Inhibition of Tau Protein Phosphorylation

This compound E1 has been shown to inhibit the hyperphosphorylation of the tau protein, a key pathological hallmark of Alzheimer's disease. encyclopedia.pubmdpi.comnih.govnih.gov Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), which contribute to neuronal dysfunction and cell death. mdpi.comnih.gov

In studies using SHY-5Y neuroblastoma cells, this compound E1 was found to reduce the phosphorylation of tau by inhibiting the activity of several key kinases. encyclopedia.pubmdpi.comnih.govmdpi.com These include glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), which are major tau kinases. encyclopedia.pubmdpi.comnih.govmdpi.com this compound E1 also inhibited other kinases involved in tau phosphorylation, such as c-Jun NH2-terminal kinase (JNK), MAPK, and ERK1/MARK. encyclopedia.pubmdpi.commdpi.com By inhibiting these kinases, this compound E1 effectively reduces the levels of phosphorylated tau, suggesting its therapeutic potential in mitigating tau pathology in Alzheimer's disease. encyclopedia.pubmdpi.comnih.govnih.govmdpi.com

Table 3: Kinases Inhibited by this compound E1 to Reduce Tau Phosphorylation

KinaseRole in Tau Phosphorylation
GSK-3β Major tau kinase
CDK5 Major tau kinase
JNK Stress-activated tau kinase
MAPK Tau kinase involved in signaling cascades
ERK1/MARK Tau kinase involved in signaling cascades

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Theasaponins have demonstrated a significant ability to modulate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com Oxidative stress is implicated in the pathology of numerous diseases. mdpi.comnih.gov In cancer cells, for instance, ROS levels are often elevated, contributing to tumor progression. mdpi.comfrontiersin.org Similarly, neurodegenerative diseases are often marked by increased oxidative stress biomarkers in the brain. nih.gov

The antioxidant properties of theasaponins are a key aspect of their biological activity. They can mitigate the damage caused by excessive ROS, which can include lipid peroxidation, protein modifications, and DNA damage. mdpi.com This protective effect is achieved through various mechanisms, including the enhancement of endogenous antioxidant defense systems.

In preclinical models, this compound E1 has been shown to exert protective effects against oxidative stress-induced cellular damage. While the precise mechanisms are still under investigation, it is believed that theasaponins can influence signaling pathways that are sensitive to the cellular redox state, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com By modulating these pathways, theasaponins can help to restore cellular homeostasis and prevent the downstream consequences of oxidative stress.

It is important to note that while high levels of ROS are detrimental, physiological concentrations of these molecules play a role in normal cell signaling. nih.gov Theasaponins appear to help maintain this delicate balance, preventing the excessive accumulation of ROS that leads to oxidative stress, without completely eliminating these important signaling molecules. mdpi.com

Anti-inflammatory Actions (e.g., NF-κB Pathway)

Theasaponins have been found to possess significant anti-inflammatory properties, with a key mechanism of action being the modulation of the nuclear factor-κB (NF-κB) signaling pathway. dntb.gov.uanih.gov The NF-κB pathway is a crucial regulator of the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines and other inflammatory mediators. nih.gov

In various preclinical studies, theasaponins have demonstrated the ability to suppress the activation of NF-κB. dntb.gov.uanih.gov This inhibition, in turn, leads to a reduction in the expression of downstream targets of NF-κB, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

For example, Sasanquasaponin, a compound related to this compound, has been shown to exert its anti-inflammatory effect in RAW 264.7 cells by inhibiting the NF-κB/MAPK signaling pathways. dntb.gov.ua Similarly, other saponins, such as saikosaponin a and saikosaponin d, have been found to inhibit the translocation of NF-κB from the cytoplasm to the nucleus in LPS-induced RAW264.7 cells, thereby suppressing the inflammatory response. nih.gov

The anti-inflammatory effects of theasaponins have also been observed in animal models of inflammation. For instance, in a study on alcohol-induced gastric mucosal injury in mice, tea saponin treatment was found to downregulate inflammation-related factors such as cluster of differentiation 68 (CD68), myeloperoxidase (MPO), TNF-α, and interleukin-1β (IL-1β). acs.org This suggests that theasaponins can ameliorate inflammation-induced tissue damage.

The ability of theasaponins to modulate the NF-κB pathway highlights their potential as therapeutic agents for inflammatory diseases. By targeting this central regulator of inflammation, theasaponins can effectively dampen the inflammatory cascade and its pathological consequences.

Neurotransmitter System Modulation

Recent preclinical investigations have highlighted the potential of theasaponins to modulate various neurotransmitter systems, suggesting a possible role in the management of neurological disorders. One of the key areas of focus has been the cholinergic system, which is critically involved in cognitive functions such as memory and learning.

In a study utilizing SweAPP N2a cells, a model for Alzheimer's disease, this compound E1 was found to significantly reduce the activity of acetylcholinesterase (AChE). researchgate.net AChE is the enzyme responsible for the breakdown of acetylcholine (B1216132), a neurotransmitter essential for cognitive processes. By inhibiting AChE, this compound E1 can potentially increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The modulation of the cholinergic system by this compound E1 is a significant finding, as deficits in cholinergic signaling are a well-established hallmark of Alzheimer's disease. The ability of this compound E1 to inhibit AChE activity suggests that it may help to ameliorate the cognitive decline associated with this neurodegenerative condition.

Furthermore, the neuroprotective effects of theasaponins may also be linked to their ability to modulate other neurotransmitter systems, such as the glutamatergic system. For instance, chrysin, another natural compound, has been shown to modulate Na+/K+-ATPase activity and glutamate (B1630785) levels, leading to cognitive recovery in a mouse model of hypothyroidism. researchgate.net While more research is needed to specifically elucidate the effects of theasaponins on the glutamatergic system, these findings suggest that the modulation of neurotransmitter systems may be a common mechanism of action for various neuroprotective compounds.

Effects on APP-Cleaving Proteases (e.g., BACE1, Secretases)

Theasaponins have been shown to exert significant effects on the processing of amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. nih.gov The proteolytic processing of APP by a series of enzymes known as secretases can follow two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. nih.gov

The amyloidogenic pathway, which leads to the production of neurotoxic amyloid-beta (Aβ) peptides, is initiated by the cleavage of APP by β-secretase (BACE1). nih.govnih.gov This is followed by cleavage by γ-secretase, a complex of proteins that includes presenilin-1 (PS1) and nicastrin (NCT). nih.gov The accumulation of Aβ peptides in the brain is a central hallmark of Alzheimer's disease and is thought to play a crucial role in the neurodegenerative process.

In contrast, the non-amyloidogenic pathway is initiated by the cleavage of APP by α-secretase (ADAM10), which precludes the formation of Aβ peptides. nih.gov Therefore, shifting the processing of APP from the amyloidogenic to the non-amyloidogenic pathway is considered a promising therapeutic strategy for Alzheimer's disease.

Preclinical studies have demonstrated that this compound E1 can modulate the activities of these APP-cleaving proteases in a beneficial manner. researchgate.netnih.gov Specifically, this compound E1 has been shown to:

Inhibit BACE1 activity: Treatment with this compound E1 has been found to significantly decrease the activity of BACE1, the rate-limiting enzyme in Aβ production. researchgate.netnih.gov

Inhibit γ-secretase activity: this compound E1 has also been shown to inhibit the activity of γ-secretase, with similar inhibitory effects on both the PS1 and NCT subunits. researchgate.netnih.gov

Enhance α-secretase activity: Conversely, this compound E1 has been found to increase the activity of α-secretase (ADAM10), thereby promoting the non-amyloidogenic processing of APP. researchgate.netnih.gov

These effects of this compound E1 on APP-cleaving proteases have been observed in in vitro fluorometric assays using SweAPP N2a cells. researchgate.netnih.gov The findings suggest that this compound E1 can effectively reduce the production of Aβ peptides by a dual mechanism: inhibiting the amyloidogenic pathway while simultaneously promoting the non-amyloidogenic pathway.

Mechanisms of Gastroprotective Effects

Theasaponins have demonstrated significant gastroprotective effects, particularly against damage induced by alcohol. acs.org The mechanisms underlying these protective effects are multifaceted and involve the modulation of various physiological and biochemical processes within the gastric mucosa. acs.orgnih.gov

One of the key mechanisms of this compound's gastroprotective action is its ability to preserve the integrity of the gastric mucosal barrier. acs.orgnih.gov This barrier, which is composed of a layer of mucus and bicarbonate, serves as the first line of defense against various damaging agents, including alcohol. mdpi.com Theasaponins have been shown to enhance the secretion of gastric mucus, thereby strengthening this protective layer. nih.gov

Furthermore, theasaponins have been found to modulate the levels of various signaling molecules that play a crucial role in gastric mucosal defense and repair. These include:

Prostaglandins: Prostaglandin E2 (PGE2) is a key protective factor in the stomach, as it stimulates mucus and bicarbonate secretion, increases mucosal blood flow, and inhibits acid secretion. acs.orgnih.gov Alcohol consumption has been shown to decrease PGE2 levels, leading to increased susceptibility to mucosal injury. acs.org Theasaponins have been found to counteract this effect by increasing the production of PGE2, thereby enhancing the stomach's natural defense mechanisms. nih.gov

Nitric Oxide (NO): NO is another important signaling molecule that contributes to gastric mucosal protection by maintaining mucosal blood flow and inhibiting neutrophil infiltration. nih.gov Theasaponins have been shown to increase the levels of NO in the gastric mucosa, which may contribute to their gastroprotective effects.

Sulfhydryl Groups: Non-protein sulfhydryl groups, such as glutathione (B108866) (GSH), are essential for protecting the gastric mucosa from oxidative damage. mdpi.com Alcohol consumption can deplete GSH levels, rendering the mucosa more vulnerable to injury. nih.gov Theasaponins have been shown to preserve GSH levels, thereby protecting the gastric mucosa from oxidative stress.

In addition to these mechanisms, theasaponins also exhibit potent anti-inflammatory and antioxidant properties, which further contribute to their gastroprotective effects. acs.orgnih.gov By reducing inflammation and oxidative stress, theasaponins can help to prevent the cellular damage and tissue necrosis that are characteristic of alcohol-induced gastric lesions.

Inhibition of Ethanol-Induced Gastric Lesions

Theasaponins have demonstrated a significant protective effect against ethanol-induced gastric lesions in preclinical studies. acs.orgcapes.gov.br The administration of ethanol (B145695) is a widely used experimental model to induce gastric damage, as it causes severe hemorrhagic lesions, edema, and inflammation in the gastric mucosa. acs.orgnih.govmdpi.com

In a study on mice, pretreatment with tea saponin was found to prominently ameliorate alcohol-induced gastric mucosal injury. acs.org This was evidenced by a significant reduction in the ulcer index (UI), a measure of the severity of gastric lesions. acs.org Histopathological analysis revealed that tea saponin treatment improved cell necrosis, inflammatory cell infiltration, and edema in the gastric mucosa. acs.org

The protective effect of theasaponins against ethanol-induced gastric lesions is attributed to a variety of mechanisms. As mentioned previously, theasaponins can enhance the gastric mucosal defense system by increasing the secretion of mucus and bicarbonate, as well as by modulating the levels of protective signaling molecules such as PGE2 and NO. acs.orgnih.gov

Furthermore, the anti-inflammatory and antioxidant properties of theasaponins play a crucial role in their gastroprotective effects. acs.orgnih.gov Tea saponin treatment has been shown to downregulate the expression of inflammation-related factors such as CD68, MPO, TNF-α, and IL-1β in the gastric mucosa of alcohol-treated mice. acs.org This reduction in inflammation helps to prevent the tissue damage and ulceration that are characteristic of ethanol-induced gastritis.

The ability of theasaponins to inhibit ethanol-induced gastric lesions highlights their potential as a natural therapeutic agent for the prevention and treatment of alcohol-related gastric disorders.

Anti-Biofilm and Antifungal Activity Mechanisms

Theasaponins have emerged as promising agents with significant anti-biofilm and antifungal activities, particularly against the opportunistic human pathogen Candida albicans. mdpi.comresearchgate.netnih.gov C. albicans is a major cause of hospital-acquired fungal infections, and its ability to form biofilms contributes to its resistance to conventional antifungal drugs. mdpi.com

The anti-biofilm and antifungal mechanisms of theasaponins are multifaceted and involve the disruption of various cellular processes that are essential for fungal growth, virulence, and biofilm formation. mdpi.comnih.govmdpi.com These mechanisms include:

Inhibition of Adhesion and Biofilm Formation: Theasaponins have been shown to inhibit the initial adhesion of C. albicans to surfaces, a critical first step in biofilm formation. mdpi.comnih.govmdpi.com They can also suppress the subsequent development of the biofilm matrix and even eradicate mature biofilms. mdpi.comnih.gov

Disruption of Cell Membrane Integrity: Tea seed saponins have been found to inhibit the biosynthesis of ergosterol (B1671047), a major component of the fungal cell membrane. mdpi.com This leads to the disruption of cell membrane morphology and function, ultimately resulting in fungal cell death.

Inhibition of Hyphal Morphogenesis: The transition from a yeast-like to a hyphal morphology is a key virulence factor for C. albicans, as it allows the fungus to invade host tissues. mdpi.comnih.gov Theasaponins have been shown to inhibit this morphological conversion, thereby reducing the pathogenicity of the fungus.

Modulation of Signaling Pathways: Theasaponins can interfere with key signaling pathways that regulate virulence and biofilm formation in C. albicans. For instance, this compound E1 and assamsaponin A have been shown to inhibit the activation of RAS1, which in turn suppresses the cAMP–PKA and MAPK signaling pathways. mdpi.comnih.gov

Induction of Oxidative Stress: Theasaponins have been found to induce the production of reactive oxygen species (ROS) in C. albicans, leading to oxidative stress and mitochondrial injury. nih.gov This can disrupt cellular energy metabolism and contribute to fungal cell death.

The anti-biofilm and antifungal activities of theasaponins have been demonstrated in various in vitro studies. For example, in an XTT reduction assay and crystal violet staining assay, tea seed saponin monomers were shown to inhibit biofilm formation and destroy mature biofilms of C. albicans in a concentration-dependent manner. mdpi.com Furthermore, transcriptomic analysis has revealed that theasaponins can downregulate genes involved in glycolysis, glycerophospholipid metabolism, and glutathione metabolism, further highlighting their disruptive effects on fungal cellular processes. nih.gov

Inhibition of Fungal Adhesion and Morphological Transformation (e.g., Candida albicans)

The ability of fungi like Candida albicans to adhere to host tissues and transform from a yeast-like to a filamentous hyphal form is a critical determinant of its pathogenicity. nih.govachemblock.com Theasaponins have been shown to effectively inhibit these initial and crucial stages of fungal infection.

Research demonstrates that various this compound monomers, including this compound E1 (TE1), this compound E2 (TE2), and Assamsaponin A (ASA), significantly impede the adhesion of C. albicans to surfaces in a concentration-dependent manner. uni.luchemfaces.com This inhibition of adhesion is closely linked to the suppression of the yeast-to-hyphae morphological transition. uni.ludoaj.org By preventing this switch, theasaponins reduce the fungus's ability to form biofilms, which are structured communities of microbial cells that are notoriously resistant to antifungal treatments. nih.govdoaj.org Studies have shown that even at concentrations below the minimum inhibitory concentration, this compound monomers can effectively inhibit both adhesion and the morphological shift. uni.luchemfaces.com The mechanism behind this appears to be related to the downregulation of genes associated with virulence factors, including those involved in the cAMP–PKA and MAPK signaling pathways which regulate hyphal development. uni.lu

Interactive Table: Effect of this compound Monomers on Candida albicans Adhesion

Compound50% Inhibitory Concentration (IC₅₀) for Adhesion (µM)Observations
Assamsaponin A (ASA)32.87Most potent inhibitory activity. uni.lu
This compound E1 (TE1)33.64Strong inhibitory activity. uni.lu
This compound E2 (TE2)44.70Moderate inhibitory activity. uni.lu

Disruption of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. It is a primary target for many antifungal drugs. Theasaponins have been found to interfere with the biosynthesis of ergosterol in C. albicans. chemfaces.cominvivochem.com

Transcriptome analysis of C. albicans cells treated with theasaponins, specifically TE1 and ASA, revealed that these compounds cause a significant downregulation of genes essential for the ergosterol synthesis pathway. scribd.comhmdb.caresearchgate.net Key genes such as ERG1, ERG2, ERG11, and others involved in the conversion of lanosterol (B1674476) to ergosterol were notably suppressed. researchgate.net This disruption of ergosterol production leads to increased cell membrane permeability and ultimately compromises the structural integrity of the fungal cell. scribd.comhmdb.ca The interaction of theasaponins with membrane sterols is believed to be a key part of their antifungal mechanism, leading to cell damage and death. scribd.com

Regulation of Intracellular Energy Metabolism (e.g., Glycolysis)

Beyond disrupting the cell membrane, theasaponins also exert their antifungal effects by targeting the intracellular energy metabolism of C. albicans. scribd.comhmdb.ca Glycolysis is a central metabolic pathway that provides the energy necessary for fungal growth, virulence, and biofilm formation.

Modulation of Rumen Fermentation and Microbial Populations

In ruminant nutrition, theasaponins have been investigated as natural modulators of rumen fermentation to improve feed efficiency and animal performance. The rumen hosts a complex microbial ecosystem, and theasaponins can selectively influence its composition and metabolic output.

The primary effect of theasaponins in the rumen is often the inhibition of protozoa, a process known as defaunation. This reduction in protozoa can lead to an increase in the efficiency of microbial protein synthesis, as bacteria, which are a primary food source for protozoa, can flourish. Theasaponins also exhibit selective effects on other microbial populations. For instance, at a concentration of 400 mg/L, theasaponins markedly decreased the population of rumen fungi by 79%. The impact on bacteria is more nuanced; the same study found that the numbers of Fibrobacter succinogenes (a cellulolytic bacterium) increased by 41%, while Ruminococcus flavefaciens was unaffected.

This modulation of the microbial community alters rumen fermentation patterns. It can lead to changes in the production of volatile fatty acids (VFAs) and a potential reduction in methane (B114726) production, which is a key goal for improving energy efficiency and reducing the environmental impact of livestock. The precise effects of theasaponins can vary depending on their chemical structure, dosage, the animal's diet, and the existing microbial community.

Interactive Table: Effect of this compound on Rumen Microbial Populations

Microbial GroupEffectSpecific FindingsReference
Protozoa DecreaseSignificant reduction (defaunation) observed in multiple studies.
Fungi DecreasePopulation density decreased by 79% at 400 mg/L concentration.
Bacteria SelectiveF. succinogenes increased by 41%; R. flavefaciens unaffected.

Analytical Methodologies and Validation in Theasaponin Research

Chromatographic Methods for Theasaponin Profiling and Quantification

Chromatographic techniques are the cornerstone of this compound analysis, offering high resolution and sensitivity for separating and identifying individual saponin (B1150181) compounds within complex mixtures.

Ultra-Performance Liquid Chromatography (UPLC) with Various Detectors (e.g., PDA, QTOF-MS/MS, ELSD)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, providing enhanced resolution, speed, and sensitivity compared to traditional HPLC. When coupled with various detectors, UPLC is a powerful tool for the comprehensive analysis of theasaponins. semanticscholar.orgnih.gov

A common approach involves using a UPLC system with a Photo Diode Array (PDA) detector and a Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) system. nih.govmdpi.comresearchgate.net The PDA detector allows for the detection of compounds at specific ultraviolet (UV) wavelengths. semanticscholar.org For instance, many saponins (B1172615) in Camellia sinensis seeds can be detected at a non-specific UV wavelength of around 210 nm. semanticscholar.org However, this method can have lower sensitivity for saponins that lack strong chromophores. semanticscholar.org

The coupling of UPLC with QTOF-MS/MS provides detailed structural information. researchgate.netmdpi.com This technique enables the tentative identification of numerous saponins, including potentially new compounds, based on their retention times and mass fragmentation patterns. nih.govresearchgate.net In one study, 51 triterpene saponins were detected and characterized from C. sinensis seeds using UPLC-PDA-QTOF-MS/MS. nih.gov The analysis is often performed in negative ionization mode, which has been shown to provide superior signal intensity for saponins. semanticscholar.org

The Evaporative Light Scattering Detector (ELSD) is another detector used in conjunction with liquid chromatography for saponin analysis. mdpi.com As a universal detector, ELSD is particularly useful for quantifying compounds like saponins that may lack a UV chromophore, making it a valuable tool for the comprehensive analysis of these compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized and reliable method for the quantitative analysis of theasaponins and other saponins. mdpi.comnih.gov It offers high resolution and selectivity, making it a mainstream technique for saponin analysis in various natural products. mdpi.com

HPLC systems are frequently paired with UV or PDA detectors for quantification. mdpi.comnih.gov For example, an HPLC-UV method has been developed for the quantitative analysis of oleiferasaponin A1 at a wavelength of 280 nm. nih.gov While LC with UV detection is a routine method for quality control of saponin-containing products, its sensitivity can be a limitation for certain compounds. mdpi.com

To overcome the limitations of single detectors, HPLC is often coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). mdpi.com These hyphenated techniques have become indispensable for both the qualitative and quantitative analysis of saponins, allowing for precise identification and measurement even in complex mixtures. mdpi.com The use of reference standards is crucial for accurate quantification, though the availability of pure standards for all individual saponins can be a challenge. researchgate.net

Spectrophotometric Assays for Total Saponin Content (e.g., Vanillin-Sulfuric Acid Assay)

Spectrophotometric assays provide a simpler and more rapid alternative for estimating the total saponin content in a sample. The most common of these is the vanillin-sulfuric acid assay. mdpi.comsemanticscholar.org This colorimetric method is based on the reaction between triterpene saponins, which are oxidized by sulfuric acid, and vanillin, resulting in a characteristic red-purple color. mdpi.com The absorbance of the resulting solution is measured at a specific wavelength, typically between 473 and 560 nm, and the total saponin content is determined by comparison to a standard curve generated with a known saponin, such as aescin or a this compound standard like this compound E1. mdpi.commdpi.com

The vanillin-sulfuric acid assay is valued for its simplicity, speed, and low cost. mdpi.com However, a significant drawback is its lack of specificity, as the color reaction is not exclusive to saponins and can be influenced by other compounds in the extract. mdpi.com This can lead to an overestimation of the total saponin content when compared to more specific chromatographic methods like UPLC-PDA. mdpi.comresearchgate.net For instance, a study comparing the two methods found that the total saponin content in C. sinensis seed extracts was significantly higher when measured by the vanillin-sulfuric acid assay than by UPLC-PDA. semanticscholar.orgmdpi.com To improve the accuracy of the vanillin-sulfuric acid assay, modifications such as a solvent evaporation step have been proposed to minimize interference from extraction solvents. mdpi.com

The general procedure for the vanillin-sulfuric acid assay involves mixing the sample extract with a vanillin-ethanol solution and concentrated sulfuric acid, followed by heating to develop the color, cooling, and then measuring the absorbance. semanticscholar.orgmdpi.comgoogle.com

Method Validation Parameters for this compound Analysis

To ensure the reliability and accuracy of analytical methods for this compound quantification, a thorough validation process is essential. This process evaluates several key parameters as outlined by international guidelines.

Specificity and Selectivity

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components. loesungsfabrik.deeuropa.eu Selectivity, a closely related term, is the method's ability to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.dedemarcheiso17025.com

In chromatographic methods like HPLC and UPLC, specificity is demonstrated by the ability to separate the this compound peaks from other components in the chromatogram, achieving baseline resolution. demarcheiso17025.com For methods that are not inherently specific, such as titrations or some spectrophotometric assays, specificity can be achieved by combining them with other analytical procedures. europa.eu For quantitative NMR (qNMR) methods, the specificity of signals can be confirmed through techniques like 2D NMR experiments (e.g., HSQC and COSY) and by running negative control experiments. mdpi.com

Linearity and Range

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specific range. dergipark.org.trchromatographyonline.com The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographyonline.com

To establish linearity, a series of standard solutions of the analyte at different concentrations are analyzed. thermofisher.com A calibration curve is then constructed by plotting the analytical response (e.g., peak area in chromatography) against the concentration of the analyte. dergipark.org.tr The linearity is typically evaluated by the correlation coefficient (R²) of the regression line, with a value close to 1 indicating good linearity. mdpi.comdergipark.org.tr For example, in the UPLC-PDA analysis of this compound E1, a linear relationship was established over a concentration range of 0–1000 μg/mL with a correlation coefficient (R²) of 0.9994. semanticscholar.orgmdpi.com Similarly, an HPLC/UV method for oleiferasaponin A1 showed a linear correlation (R² = 0.9997) in the range of 0.0096 to 6.0 mg/mL. nih.gov

The following tables showcase examples of linearity data from this compound research:

Table 1: Linearity Data for this compound E1 by UPLC-PDA

Parameter Value
Concentration Range 0–1000 µg/mL
Regression Equation Y = 8233.9X + 43043
Correlation Coefficient (R²) 0.9994

Source: semanticscholar.orgmdpi.com

Table 2: Linearity Data for Oleiferasaponin A1 by HPLC/UV

Parameter Value
Concentration Range 0.0096–6.0 mg/mL
Regression Equation y = 553,272x − 2,357.1
Correlation Coefficient (R²) 0.9997

Source: nih.gov

Table 3: Linearity Data for Total Tea Saponin by Vanillin-Sulfuric Acid Method

Parameter Value
Regression Equation Y = 0.3014X + 0.0096
Correlation Coefficient (R²) 0.9908

Source: semanticscholar.orgmdpi.com

Precision (Intra-day and Inter-day)

Precision in analytical methodology refers to the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. google.com It is a measure of the method's repeatability and is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). google.comsci-hub.se

Intra-day precision evaluates the consistency of results within the same day and under the same operating conditions. google.comsci-hub.se

Inter-day precision assesses the variability of results across different days, often involving different analysts or equipment, to demonstrate the method's reproducibility over time. google.comsci-hub.se

In the context of this compound analysis, a study by Wu et al. developed and validated an Ultra-Performance Liquid Chromatography with a Photodiode Array Detector (UPLC-PDA) method for the quantification of saponins from Camellia sinensis seeds, using this compound E1 as the reference standard. The precision of this method was rigorously evaluated. For intra-day precision, the RSD was found to be 1.51%, while the inter-day precision RSD was 3.54%. These low RSD values indicate a high degree of precision for the analytical method.

The following interactive table summarizes the precision data for the quantification of this compound E1 using the UPLC-PDA method.

Accuracy

Accuracy denotes the closeness of the test results obtained by an analytical method to the true value. jonuns.comacs.org It is a critical parameter for validating the exactness of the method. jonuns.com Accuracy is commonly determined through recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the assay is calculated. google.comresearchgate.net Regulatory guidelines often recommend assessing accuracy at a minimum of three concentration levels, with multiple replicates at each level. google.com

For this compound analysis, the accuracy of the UPLC-PDA method for this compound E1 was determined by a recovery test. The study reported a mean recovery of 102.11%, with an RSD of 3.28%. This high recovery percentage, close to 100%, confirms the accuracy of the method for quantifying this compound E1 in tea seed extracts.

In a similar study on triterpene saponins from tea seed pomace, the accuracy was evaluated by assessing the recovery of Oleiferasaponin A1. The recovery at three different spiked concentrations (0.0096, 3.0, and 6.0 mg/mL) was found to be 99.4%, 99.8%, and 100.2% respectively, demonstrating excellent accuracy. atlantis-press.com

The interactive table below presents the accuracy data for this compound E1.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are essential performance characteristics in the validation of analytical methods, particularly for the analysis of impurities or low-level analytes. researchgate.netresearchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical procedure. researchgate.netresearchgate.net

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. researchgate.netresearchgate.net

These limits are crucial for establishing the sensitivity of a method. They can be determined using several approaches, including visual evaluation, the signal-to-noise ratio (S/N), and calculation based on the standard deviation of the response and the slope of the calibration curve. researchgate.net For instrumental methods like HPLC, an S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. researchgate.net Alternatively, the LOD and LOQ can be calculated using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. nih.gov

In the validation of the UPLC-PDA-QTOF-MS/MS method for C. sinensis seed saponins, the lower limits of detection (LLOD) and quantification (LLOQ) were determined by injecting a series of diluted solutions with known concentrations and were defined as analyte concentrations with a signal-to-noise (S/N) ratio of 3 and 10, respectively. jonuns.com For a UPLC-MS/MS method developed for other triterpene saponins, the LOD and LOQ values were reported to be below 240 and 310 ng/mL, respectively. mdpi.com

Robustness and Ruggedness

Robustness and ruggedness are parameters that demonstrate the reliability of an analytical method during normal use. researchgate.netresearchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in its own parameters. researchgate.netrsc.org It is typically evaluated during method development by intentionally altering parameters such as mobile phase composition (e.g., ±5%), pH, column temperature (e.g., ±5°C), and flow rate (e.g., ±10%). mdpi.comresearchgate.net The stability of the analytical solutions is also a key aspect of robustness. researchgate.net A series of system suitability parameters are established from robustness studies to ensure the method's validity is maintained during routine use. researchgate.net

Ruggedness expresses the reproducibility of test results under a variety of normal test conditions, such as using different laboratories, analysts, instruments, and reagent lots. researchgate.netmdpi.com It is often assessed through inter-laboratory comparison studies. mdpi.com In many modern guidelines, the concept of ruggedness is incorporated into the assessment of intermediate precision. researchgate.net

For the analysis of triterpenoid (B12794562) saponins, a systematic study on a QAMS (Quantitative Analysis of Multi-components by Single Marker) method verified its durability by using five different LC instruments and five different C18 columns under various chromatographic conditions, demonstrating a form of ruggedness testing. rsc.org Another study on saponin analysis demonstrated robustness by deliberately changing the flow rate, acetonitrile (B52724) content, and column temperature around the optimal values. mdpi.com

Quality Control and Standardization of this compound Extracts

The quality control and standardization of herbal extracts are crucial to ensure their consistency, quality, and therapeutic efficacy. acs.orgscience.gov Since extracts from natural sources can exhibit wide variations in their chemical composition due to genetic and environmental factors, rigorous quality control is essential. science.gov

Standardization of this compound extracts involves adjusting the preparation to a defined content of one or more active or marker constituents. science.gov When the specific active principles are fully known, the extract is standardized to contain a certain amount of these compounds. If the active components are not entirely identified, chemically defined marker substances are used for analytical purposes and standardization. science.gov For extracts from Camellia sinensis seeds, This compound E1 is often used as a key marker compound for quality control and quantification purposes. mdpi.comnih.gov

The quality control process for a this compound extract encompasses several stages:

Authentication of Raw Material: Correct identification of the plant species (Camellia sinensis) and the plant part used (e.g., seeds) is the foundational step.

Control of Extraction Process: The extraction method, solvent, temperature, and time must be standardized and controlled to ensure a consistent phytochemical profile in the final extract. atlantis-press.com

Phytochemical Analysis: Standardized analytical methods, such as the validated UPLC or HPLC methods discussed previously, are used to create a chemical fingerprint and quantify the content of key marker compounds like this compound E1. mdpi.com

Purity and Contaminant Testing: The extract must be tested for purity and the presence of contaminants such as heavy metals, pesticides, and residual solvents to ensure it meets safety standards.

Spectrophotometric methods, like the vanillin-sulfuric acid assay, are often used for determining the total saponin content, but these methods can lack specificity. jonuns.comresearchgate.net Therefore, chromatographic techniques like HPLC and UPLC are preferred as they can separate and quantify individual saponins, providing more reliable and detailed quality control. jonuns.commdpi.com

Challenges and Future Research Directions in Theasaponin Studies

Addressing Bioavailability and Absorption Challenges in Preclinical Models

A primary obstacle in the development of theasaponins as therapeutic agents is their low bioavailability. nih.govresearchgate.net This is largely attributed to their poor intestinal absorption, a consequence of their physicochemical properties. nih.govresearchgate.net Saponins (B1172615), in general, have low solubility and can activate P-glycoprotein (P-gp), a transporter that pumps substances out of cells, further reducing their absorption. nih.gov Research indicates that soyasaponin Bb, a related compound, demonstrates poor absorption and bioavailability in both rat models and Caco-2 intestinal epithelial cell models. researchgate.net The complex structure of theasaponins, with their large molecular weight and multiple sugar moieties, likely contributes to these absorption difficulties. researchgate.netsci-hub.se

Future research should focus on strategies to enhance the oral bioavailability of theasaponins. This could include the development of novel delivery systems, such as colon-specific delivery and osmotic pump systems, to improve absorption. nih.gov Additionally, investigating the metabolism of theasaponins by gut microbiota could reveal pathways to more readily absorbed metabolites. sci-hub.se

Comprehensive Elucidation of Molecular Mechanisms Across Diverse Biological Systems

While theasaponins have demonstrated a range of biological activities, a complete understanding of their molecular mechanisms is still evolving. Studies have begun to unravel these pathways in various contexts. For instance, Theasaponin E1 (TSE1) has been shown to inhibit angiogenesis by suppressing key signaling molecules like VEGFR-2, PI3K, β-Catenin, and VE-Cadherin. tandfonline.com In the context of Alzheimer's disease, TSE1 has been found to reduce the production of amyloid-β (Aβ) by increasing the activity of enzymes that break it down and inhibiting the expression of proteins involved in its formation. mdpi.comencyclopedia.pub

In cancer research, this compound derivatives have been shown to trigger apoptosis through pathways like Bcl-2/Caspase-3 and JAK2/STAT3. nih.gov Furthermore, against the fungal pathogen Candida albicans, this compound E1 and Assamsaponin A have been found to disrupt the cell membrane, induce oxidative stress, and interfere with energy and lipid metabolism. researchgate.netmdpi.com The anti-biofilm activity of some theasaponins is linked to the inhibition of the cAMP-PKA and MAPK signaling pathways. nih.govmdpi.com

Future research needs to continue this detailed mechanistic exploration across a wider range of biological systems. A deeper understanding of these molecular interactions will be crucial for identifying specific therapeutic targets and developing more effective this compound-based treatments.

Development of Novel this compound Derivatives with Enhanced Efficacy or Specificity

The natural diversity of theasaponins provides a strong foundation for the development of novel derivatives with improved therapeutic properties. Researchers are actively isolating and characterizing new this compound compounds from Camellia species. nih.govresearchgate.net For example, new this compound derivatives have been identified from the seed cake of Camellia oleifera with potent antitumor activity. nih.govresearchgate.net One such derivative, compound C4, demonstrated cytotoxicity comparable to the chemotherapy drug cisplatin (B142131) in several cancer cell lines. nih.gov

The development of novel derivatives is not limited to isolation from natural sources. Chemical modification of existing theasaponins can also lead to compounds with enhanced efficacy or specificity. This approach allows for the targeted improvement of properties like bioavailability and target engagement. Future efforts in this area could focus on creating derivatives that are more resistant to metabolic breakdown or have a higher affinity for their molecular targets.

Advanced Biosynthetic Engineering for Sustainable this compound Production

The reliance on extraction from plant sources for theasaponins presents challenges for sustainable and large-scale production. researchgate.net Biotechnological approaches are being explored as a more sustainable alternative. researchgate.net This includes metabolic engineering of microorganisms to produce this compound precursors or the entire molecule. For instance, research has focused on reconstructing the terpenoid backbone biosynthetic pathway in medicinal mushrooms to enhance the production of oleanolic and ursolic acids, which are precursors to some saponins. researchgate.net

The identification of key genes involved in this compound biosynthesis, such as those encoding cytochrome P450s and UDP-glycosyltransferases, is a critical step in this process. researchgate.net Transcriptome analysis and the identification of transcription factors that regulate these genes are advancing our ability to engineer the saponin (B1150181) production pathway in both plants and microbial hosts. researchgate.netresearchgate.net Future research in biosynthetic engineering holds the promise of creating efficient and sustainable systems for the industrial-scale production of theasaponins.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of natural products like theasaponins. nih.govhumanspecificresearch.orgfrontiersin.org These high-throughput methods allow for a comprehensive analysis of the complex biological systems involved in this compound biosynthesis and their mechanisms of action. uninet.edu

Transcriptome analysis, for example, has been used to identify candidate genes involved in the saponin biosynthetic pathway in various plants. science.gov In studies on the antifungal effects of theasaponins on Candida albicans, transcriptomic analysis revealed that differentially expressed genes were concentrated in pathways related to the cell wall, plasma membrane, and energy metabolism. researchgate.netmdpi.commdpi.com Metabolomics can be employed to identify biomarkers for disease diagnosis and to study the metabolic effects of theasaponins. uninet.edu

The integration of these omics technologies provides a holistic view of the biological processes influenced by theasaponins. humanspecificresearch.org Future research will likely see an increased use of single-cell and spatial omics to gain even more detailed insights into the function of these compounds at the cellular and tissue levels. humanspecificresearch.org

Methodological Advancements in this compound Isolation and Characterization

The complexity of saponin mixtures in plant extracts necessitates advanced analytical techniques for their isolation and characterization. researchgate.net Modern methods such as high-performance thin-layer chromatography (HPTLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are crucial tools in this process. journalijar.com Techniques like UPLC-MS/MS are being recommended for large-scale metabolomic profiling to identify a wider range of saponins, even those present at low concentrations. mdpi.com

Researchers are also developing novel isolation strategies. One such approach combines pre-acid-hydrolysis treatment with activity-guided isolation to efficiently discover new this compound derivatives with specific biological activities. nih.gov Continued advancements in these analytical and purification technologies will be essential for discovering new theasaponins and ensuring the quality and purity of compounds used in research and potential therapeutic applications.

Exploration of this compound's Role in Plant Defense and Ecology

In their natural context, theasaponins play a significant role in the defense mechanisms of Camellia plants. nih.govicmag.com As secondary metabolites, they can act as a deterrent to herbivores and protect against pathogens. nih.govmdpi.com The study of these ecological roles can provide valuable insights into the biological activities of theasaponins.

Q & A

Q. What standardized methodologies are recommended for quantifying theasaponin content in plant extracts?

The sulfuric acid vanillin colorimetric method is widely used for quantifying this compound content. This involves mixing the extract with 77% H2SO4 and 8% vanillin solution, incubating at 60°C, and measuring absorbance at 550 nm. Calibration with a this compound standard is critical for accuracy .

Q. How can researchers optimize this compound extraction from Camellia oleifera meal?

Response Surface Methodology (RSM) combined with Box-Behnken design is effective for optimizing extraction parameters. Key variables include ethanol concentration (78%), extraction time (40 seconds), and liquid/solid ratio (20 mL/g), yielding ~21% this compound with reduced time and temperature compared to traditional methods .

Q. What experimental controls are essential when assessing this compound’s cytotoxicity in cancer vs. normal cells?

Include dose-response curves for both cancer (e.g., OVCAR-3, A2780/CP70) and normal cell lines (e.g., IOSE-364). Use MTT assays for viability, apoptosis markers (e.g., Bcl-2, caspase-3), and stemness proteins (CD44, Nanog) to differentiate selective toxicity .

Advanced Research Questions

Q. How can transcriptomic approaches identify genes regulating this compound biosynthesis?

Weighted Gene Co-expression Network Analysis (WGCNA) can pinpoint CYP450s and UGTs linked to this compound pathways. For example, the MEbrown module in C. oleifera seeds correlates with biosynthesis genes, showing seed-specific expression patterns during maturation (August–October) .

Q. What strategies resolve contradictions in reported bioactivity data across this compound studies?

Evaluate study design factors: sample size justification, blinding/randomization, and statistical power. For example, discrepancies in IC50 values may arise from variations in cell culture conditions or purity of this compound monomers. Replicate experiments using standardized protocols (e.g., this compound E1 >95% purity) .

Q. How to design experiments elucidating this compound’s anti-cancer mechanisms in stem cell models?

Use ALDH-positive ovarian cancer stem cells (CSCs) to assess proliferation (colony formation assays) and stemness (sphere-forming assays). Validate with proteomics (MMP-9, Oct-4) and RNA-seq to map pathways like apoptosis and epithelial-mesenchymal transition .

Q. What methodologies assess this compound’s synergistic effects with conventional chemotherapeutics?

Combinatorial dose matrices (e.g., Chou-Talalay method) quantify synergy via Combination Index (CI). For example, co-administering this compound E1 with paclitaxel may enhance apoptosis in resistant cells by downregulating Bcl-2 and P-glycoprotein .

Q. How can structural modifications improve this compound’s bioavailability for neurological applications?

Use NMR and LC-MS to characterize derivatives (e.g., glycosylation patterns). In silico docking predicts blood-brain barrier permeability, while in vivo models (e.g., collagen-induced arthritis mice) validate neuroprotective efficacy .

Q. What genomic tools validate candidate genes in this compound biosynthesis pathways?

CRISPR/Cas9-mediated knockout of bAS (β-amyrin synthase) in C. oleifera seeds disrupts triterpenoid backbone formation. Complement with HPLC-MS to quantify metabolite shifts and confirm gene function .

Q. How to address ethical considerations in translational this compound research involving human subjects?

Follow Institutional Review Board (IRB) guidelines for participant recruitment, informed consent, and data anonymization. For preclinical studies, adhere to ARRIVE 2.0 guidelines for animal welfare and reproducibility .

Q. Methodological Notes

  • Data Reproducibility : Share raw data (e.g., HPLC chromatograms, RNA-seq FASTQ files) in repositories like NCBI or Zenodo, citing accession numbers in publications .
  • Statistical Rigor : Use G*Power for sample size calculations and report effect sizes (e.g., Cohen’s d) alongside p-values .
  • Structural Characterization : Combine HR-MS, <sup>13</sup>C-NMR, and X-ray crystallography for unambiguous this compound identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.